Muraglitazar

Vue d'ensemble

Description

Muraglitazar est un agoniste dual des récepteurs activés par les proliférateurs de peroxysomes avec une affinité pour les PPARα et PPARγ. Il a été développé pour le traitement du diabète de type 2 et de la dyslipidémie associée. Malgré son potentiel thérapeutique prometteur, son développement a été interrompu en raison de problèmes de sécurité .

Applications De Recherche Scientifique

Chemistry: As a model compound for studying dual PPAR agonists.

Biology: Investigating its effects on cellular metabolism and gene expression.

Medicine: Evaluating its efficacy in managing type 2 diabetes and dyslipidemia.

Industry: Potential use in developing new therapeutic agents targeting PPAR pathways.

Mécanisme D'action

Target of Action

Muraglitazar, a novel agent under investigation for the treatment of patients with type 2 diabetes, targets the peroxisome proliferator-activated receptors (PPARs), specifically the alpha and gamma subtypes . These receptors are nuclear transcription factors that regulate the transcription of genes involved in carbohydrate and lipid metabolism pathways .

Mode of Action

This compound interacts with both PPAR alpha and gamma receptors. Through the PPAR gamma receptor, this compound has potent insulin-sensitizing effects on liver and muscle, which help to lower blood sugar levels . Through the PPAR alpha receptor, this compound is effective in lowering triglycerides and raising high-density lipoprotein cholesterol. It also converts small dense low-density lipoprotein particles to larger, more buoyant particles, promoting a beneficial lipid profile for the prevention of atherosclerosis .

Biochemical Pathways

This compound modulates the expression of PPAR target genes in white adipose tissue and liver, affecting glucose and lipid metabolic pathways . This modulation results in dose-dependent reductions of glucose, insulin, triglycerides, free fatty acids, and cholesterol .

Result of Action

This compound exerts potent and efficacious antidiabetic effects, preserves pancreatic insulin content, and improves metabolic abnormalities such as hyperlipidemia, fatty liver, low adiponectin levels, and elevated corticosterone levels . In addition, it increases abnormally low plasma adiponectin levels, reduces elevated plasma corticosterone levels, and lowers elevated liver lipid content .

Analyse Biochimique

Biochemical Properties

Muraglitazar shows potent activity in vitro at human PPARα and PPARγ with EC50 of 320 nM and 110 nM respectively . It interacts with these receptors, which are proteins, and activates them. The nature of these interactions is through binding to the active sites of these receptors, leading to conformational changes that activate the receptors .

Cellular Effects

This compound influences cell function by activating PPARα and PPARγ. This activation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, activation of PPARγ can lead to increased insulin sensitivity, while activation of PPARα can lead to increased fatty acid oxidation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and activating PPARα and PPARγ . This binding can lead to changes in gene expression, as these receptors are transcription factors that regulate the expression of certain genes involved in glucose and lipid metabolism .

Temporal Effects in Laboratory Settings

Data on the temporal effects of this compound is relatively sparse due to the brief introduction and subsequent abandonment of this agent . During its phase III clinical trials, it was found to have favorable effects in terms of HDL-C increase, decrease in total cholesterol, apolipoprotein B, triglycerides and a greater reduction in HbA1c .

Metabolic Pathways

This compound is involved in the metabolic pathways related to glucose and lipid metabolism, due to its activation of PPARα and PPARγ . These receptors interact with various enzymes and cofactors involved in these metabolic pathways .

Subcellular Localization

The subcellular localization of this compound is likely to be within the cytoplasm, where it can interact with its target receptors, PPARα and PPARγ . These receptors are typically located in the cytoplasm and translocate to the nucleus upon activation, where they can influence gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

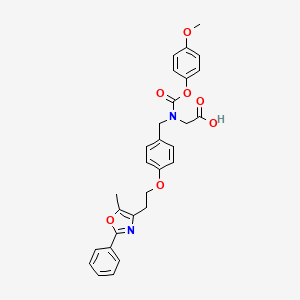

Muraglitazar est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés. La synthèse commence généralement par la préparation de l'acide 4-méthoxyphénoxyacétique, qui est ensuite couplé à la 4-(2-(5-méthyl-2-phényl-1,3-oxazol-4-yl)éthoxy)benzylamine dans des conditions de réaction spécifiques pour former le produit final .

Méthodes de production industrielle

Les méthodes de production industrielle du this compound impliqueraient probablement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de catalyseurs efficaces, d'environnements de réaction contrôlés et de techniques de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Muraglitazar subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule, modifiant potentiellement ses propriétés pharmacologiques.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier le cycle oxazole ou d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Substitution : Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques .

Applications de la recherche scientifique

Chimie : En tant que composé modèle pour étudier les agonistes PPAR duals.

Biologie : Enquête sur ses effets sur le métabolisme cellulaire et l'expression des gènes.

Médecine : Évaluation de son efficacité dans la prise en charge du diabète de type 2 et de la dyslipidémie.

Industrie : Utilisation potentielle dans le développement de nouveaux agents thérapeutiques ciblant les voies PPAR.

Mécanisme d'action

This compound exerce ses effets en activant les récepteurs activés par les proliférateurs de peroxysomes α et γ. Ces récepteurs sont impliqués dans la régulation du métabolisme lipidique, de l'homéostasie du glucose et de l'inflammation. En se liant à ces récepteurs, this compound module l'expression des gènes impliqués dans ces voies, conduisant à une meilleure sensibilité à l'insuline et à des profils lipidiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Pioglitazone : Un autre agoniste des PPARγ utilisé dans le traitement du diabète de type 2.

Rosiglitazone : Semblable à la pioglitazone, il cible les PPARγ mais a été associé à des risques cardiovasculaires.

Fenofibrate : Un agoniste des PPARα utilisé pour gérer la dyslipidémie.

Unicité

L'unicité de Muraglitazar réside dans son activité d'agoniste double, ciblant à la fois les PPARα et les PPARγ. Cette double action était destinée à fournir des avantages métaboliques complets, y compris une meilleure glycémie et des profils lipidiques. son développement a été arrêté en raison de problèmes de sécurité, en particulier liés aux risques cardiovasculaires .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !

Propriétés

IUPAC Name |

2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O7/c1-20-26(30-28(37-20)22-6-4-3-5-7-22)16-17-36-24-10-8-21(9-11-24)18-31(19-27(32)33)29(34)38-25-14-12-23(35-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLWJILLXJGJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057719 | |

| Record name | Muraglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Muraglitazar is one of the dual peroxisome proliferator-activated receptor (PPAR) agonists. It interacts with both PPAR alpha and gamma receptors. Working through the PPAR gamma receptor, muraglitazar has very potent insulin-sensitizing effects on liver and muscle to lower the blood sugar levels. working through the PPAR alpha receptor, muraglitazar is very potent in terms of lowering the triglycerides and raising the HDL [high-density lipoprotein] cholesterol and converting small dense LDL [low-density lipoprotein] particles to larger, more buoyant particles, so it promotes a very good lipid profile from the standpoint of prevention of atherosclerosis. | |

| Record name | Muraglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

331741-94-7 | |

| Record name | Muraglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331741-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muraglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331741947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muraglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Muraglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MURAGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1MKM70WQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

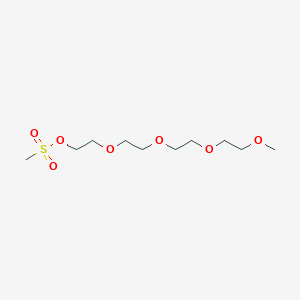

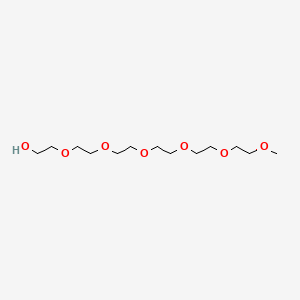

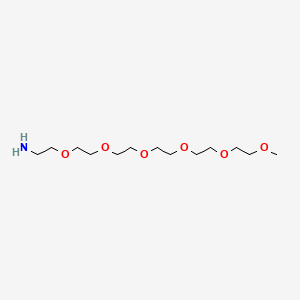

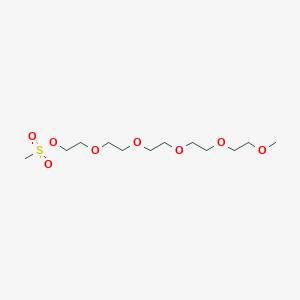

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676789.png)

![2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676795.png)